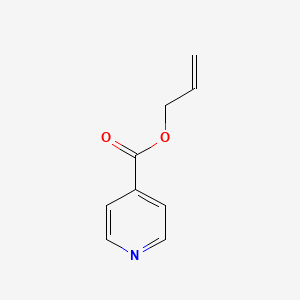

Allyl isonicotinate

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for Allyl Isonicotinate were not found in the search results, it’s worth noting that the synthesis of similar compounds often involves catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of Allyl Isonicotinate is represented by the InChI code1S/C9H9NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h2-6H,1,7H2 . Physical And Chemical Properties Analysis

Allyl Isonicotinate is a liquid at 20 degrees Celsius. It has a boiling point of 106°C/10 mmHg, a refractive index of 1.51, and a density of 1.11 .Aplicaciones Científicas De Investigación

Solar Energy Conversion

Allyl Isonicotinate (AIN) shows potential in enhancing the efficiency of dye-sensitized solar cells (DSCs). It has been found to improve the energy conversion efficiency of these cells significantly. The introduction of AIN into the electrolyte of DSCs leads to a notable increase in the open-circuit voltage, fill factor, and short-circuit photocurrent. These improvements contribute to a higher power conversion efficiency, showcasing AIN's role in renewable energy technologies (Shi et al., 2009).

Biological Activity in Pharmaceuticals

Research into new derivatives of isonicotinic acid hydrazide, which includes allyl derivatives, has revealed that these compounds exhibit greater biological activity than both the starting material (isoniazid) and some antibiotics. This suggests a potential application for allyl isonicotinate derivatives in pharmaceuticals, particularly as antibacterial agents (Abass, 2019).

Cancer Research

Several studies have investigated the anti-cancer properties of allyl isothiocyanate, a compound related to allyl isonicotinate. It has shown promising results in inhibiting the proliferation of human cancer cells, inducing apoptosis, and causing G2/M arrest in various cancer cell lines, including prostate and colorectal cancers. These findings indicate potential therapeutic applications for allyl derivatives in cancer treatment (Xiao et al., 2003), (Musk & Johnson, 1993).

Food Safety and Preservation

Research on allyl isothiocyanate, a relative of allyl isonicotinate, highlights its potential as a food preservative due to its antibacterial properties. Studies show its effectiveness against pathogens like Escherichia coli O157:H7 in food products, suggesting that similar allyl compounds might be utilized in food preservation (Chacon et al., 2006).

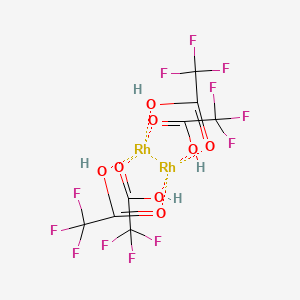

Catalysis and Organic Synthesis

The role of allyl derivatives, including those related to allyl isonicotinate, in catalysis and organic synthesis is noteworthy. These compounds are involved in isomerization reactions crucial for producing various organic compounds, indicating their significance in chemical manufacturing processes (Krompiec et al., 2008), (Lorenzo-Luis et al., 2012).

Mecanismo De Acción

Target of Action

Allyl isonicotinate, also known as Allyl isothiocyanate (AITC), primarily targets multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis . It also interacts with the TAS2R38 receptor, a G protein-coupled bitter taste receptor .

Mode of Action

Allyl isonicotinate exerts its effects through selective modulation of these cell signaling pathways . It has been shown to regulate oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis . It also modulates the human immune response via the TAS2R38 receptor .

Biochemical Pathways

Allyl isonicotinate affects various biochemical pathways. It inhibits carcinogenic activation and induces antioxidants . It suppresses pro-inflammatory and cell proliferative signals . It induces cell cycle arrest and apoptosis . It also inhibits angiogenic and invasive signals related to metastasis .

Pharmacokinetics

Allyl isonicotinate is metabolized primarily through the mercapturic acid pathway . The bioavailability of Allyl isonicotinate is exceedingly high, as it was reported that nearly 90% of orally administered Allyl isonicotinate is absorbed .

Result of Action

The molecular and cellular effects of Allyl isonicotinate’s action are significant. It has been found to inhibit tumorigenesis without any toxicity and undesirable side effects . It also exhibits anti-obesity effects through suppression of adipogenesis or lipogenesis .

Action Environment

The action of Allyl isonicotinate can be influenced by environmental factors. For instance, the functionality of the TAS2R38 receptor, which Allyl isonicotinate targets, can vary among individuals due to genetic differences . This could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Propiedades

IUPAC Name |

prop-2-enyl pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSMQFTVFDSEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341242 | |

| Record name | Allyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl isonicotinate | |

CAS RN |

25635-24-9 | |

| Record name | Allyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl Isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

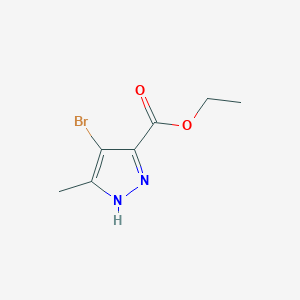

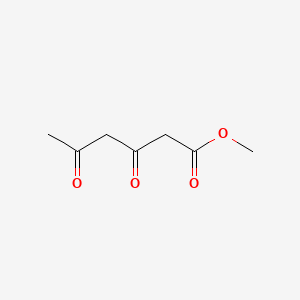

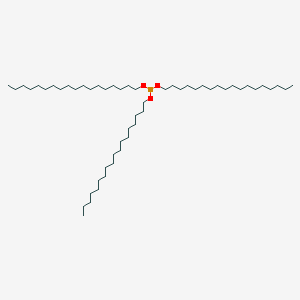

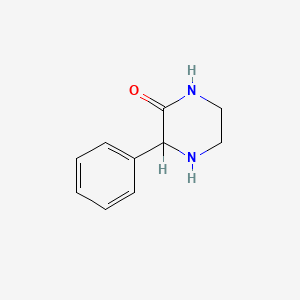

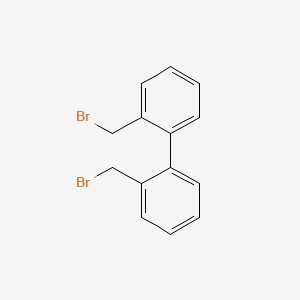

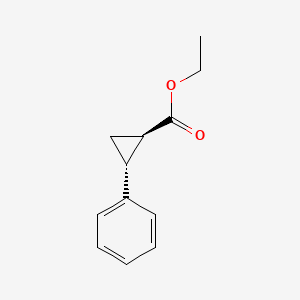

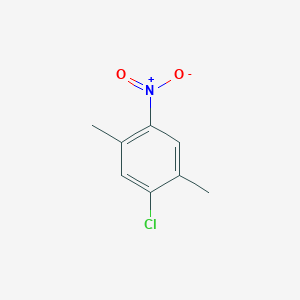

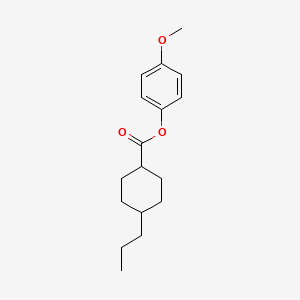

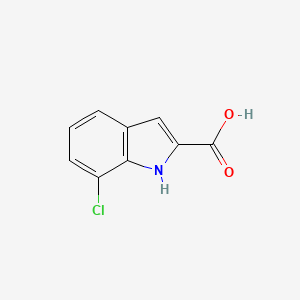

Feasible Synthetic Routes

Q & A

Q1: What is the role of allyl isonicotinate in the development of new spin crossover materials?

A1: Allyl isonicotinate acts as a ligand in the synthesis of a two-dimensional Hofmann-like spin crossover complex, FeII(allyl isonicotinate)2[AgI(CN)2]2 []. In this complex, allyl isonicotinate coordinates to the central iron(II) ion through its nitrogen atom, contributing to the overall crystal structure and influencing the spin transition behavior.

Q2: How does the structure of the allyl isonicotinate ligand impact the spin crossover properties of the complex?

A2: The study highlights that the size of the ligand substituent directly influences the interlayer spacing within the crystal structure []. While allyl isonicotinate facilitates a 2D sheet structure with intermetallic Ag···Ag interactions, the relatively smaller size of the allyl group compared to other substituents in the series results in a lower critical temperature (Tc = 221 K) for the spin transition compared to bulkier analogs []. This suggests that manipulating the steric bulk of the ligand is a viable strategy for tuning the spin crossover properties of these materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.